3-[(Azetidin-1-yl)methyl]-4-bromoaniline
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Overview
Description
3-[(Azetidin-1-yl)methyl]-4-bromoaniline is a chemical compound that features a bromine atom attached to an aniline ring, with an azetidine group linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and azetidine.
Formation of Intermediate: The 4-bromoaniline is reacted with formaldehyde to form a Schiff base intermediate.
Azetidine Addition: The Schiff base intermediate is then reacted with azetidine under acidic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]-4-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and azetidine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]-4-bromoaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine moiety may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle.
4-Bromoaniline: An aniline derivative with a bromine substituent.
N-Substituted Azetidines: Compounds with various substituents on the azetidine ring.
Uniqueness
3-[(Azetidin-1-yl)methyl]-4-bromoaniline is unique due to the combination of the azetidine and bromoaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)-4-bromoaniline |
InChI |
InChI=1S/C10H13BrN2/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7,12H2 |
InChI Key |
KXATUXMPHDGLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
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